Welcome to the BenchChem Online Store!
molecular formula C7H11N3 B1356649 N2-ethylpyridine-2,3-diamine CAS No. 32282-06-7

N2-ethylpyridine-2,3-diamine

Cat. No. B1356649
M. Wt: 137.18 g/mol
InChI Key: UQXRQVGWVGDXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06420359B1

Procedure details

To a cooled solution of 3-amino-2-(ethylamino)pyridine (30.6 g, 223 mmol) in MeCN (740 mL) was added solid NaHCO3 (56.3 g, 669 mmol). After 5 min, crude 5-bromo-2-chloro-3-pyridinecarbonyl chloride (prepared from 5-bromo-2-hydroxy-3-pyridinecarboxylic acid and SOCl2 [as described by T. W. Gero et al. in Synth. Commun. 1989, 19, 553-559 (incorporated herein by reference) but with omission of the aqueous work-up] was added (1 equiv., 223 mmol). After 2 h, the reaction mixture was poured over ice/H2O (1.5 L) and the resulting solid was filtered, rinsed with H2O and then hexane. After drying under reduced pressure overnight, the title compound was obtained as a black solid (54.9 g, 69% yield).
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
56.3 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:8][CH2:9][CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1.C([O-])(O)=O.[Na+].[Br:16][C:17]1[CH:18]=[C:19]([C:24](Cl)=[O:25])[C:20]([Cl:23])=[N:21][CH:22]=1.BrC1C=C(C(O)=O)C(O)=NC=1.O=S(Cl)Cl>CC#N>[Cl:23][C:20]1[C:19]([C:24]([NH:1][C:2]2[C:3]([NH:8][CH2:9][CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=2)=[O:25])=[CH:18][C:17]([Br:16])=[CH:22][N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
NC=1C(=NC=CC1)NCC
Name
Quantity
56.3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
740 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
ice H2O
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (1 equiv., 223 mmol)
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
rinsed with H2O
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1C(=O)NC=1C(=NC=CC1)NCC)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 54.9 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.